molecular formula C13H20N4O2 B153353 tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 221050-89-1

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No. B153353
M. Wt: 264.32 g/mol
InChI Key: KQDGVJCIWVOYPX-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate is a chemical entity that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a piperazine ring, a pyrimidine moiety, and a tert-butyl group, which contribute to its chemical properties and reactivity.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in several studies. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with a yield of 52%, employing CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Another derivative, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined using a modified Bruylants approach, revealing a pharmacologically useful core . Similarly, the asymmetric unit of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate contains two independent molecules with the piperazine ring adopting a chair conformation . These studies provide a foundation for understanding the molecular structure of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate.

Chemical Reactions Analysis

The reactivity of piperazine derivatives is influenced by the substituents on the piperazine ring. For instance, coordination polymers based on N,N′-bis-(4-pyridylmethyl) piperazine exhibit photocatalytic properties, as demonstrated by their activity in the decomposition of Rhodamine B under visible light . This suggests that tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate could also participate in chemical reactions that are catalytic or involve electron transfer processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are often studied using techniques such as X-ray diffraction, NMR, and IR spectroscopy. The crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined, providing typical bond lengths and angles for this type of compound . Additionally, the compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized spectroscopically and its crystal structure was confirmed by XRD data . These studies contribute to the understanding of the physical and chemical properties of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate.

Scientific Research Applications

  • Synthesis and Characterization

    • Field : Organic Chemistry
    • Application : This compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
    • Method : The compound was synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .
    • Results : The molecule of the compound is linear in shape with the ethyl acetate moiety adopting fully extended conformation . The crystal structure of the compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .
  • Biological Evaluation

    • Field : Microbiology
    • Application : The compound and its derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
    • Method : Both the compound and its derivatives were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
    • Results : The compounds were found to be moderately active against the tested microorganisms .
  • Synthesis of Biologically Active Compounds

    • Field : Medicinal Chemistry
    • Application : This compound is used as an intermediate in the synthesis of several biologically active compounds .
    • Method : The compound is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
    • Results : The synthesized compound is used in the production of drugs such as crizotinib .
  • Chemical Properties and Storage

    • Field : Chemical Engineering
    • Application : This compound is studied for its chemical properties and storage conditions .
    • Method : The compound’s properties such as melting point, boiling point, density, molecular formula, and molecular weight are determined . Its storage conditions are also studied .
    • Results : The compound is found to be stable under normal conditions and should be stored in a dark place, sealed in dry, at 2-8°C .
  • Synthesis of Pyrazole Derivatives

    • Field : Organic Chemistry
    • Application : This compound is used as an intermediate in the synthesis of pyrazole derivatives .
    • Method : The compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
    • Results : The synthesized compound is used in the production of biologically active compounds such as crizotinib .
  • Chemical Properties and Storage

    • Field : Chemical Engineering
    • Application : This compound is studied for its chemical properties and storage conditions .
    • Method : The compound’s properties such as melting point, boiling point, density, molecular formula, and molecular weight are determined . Its storage conditions are also studied .
    • Results : The compound is found to be stable under normal conditions and should be stored in a dark place, sealed in dry, at 2-8°C .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation respectively .

Future Directions

The future directions for “tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate” could involve its use in the synthesis of novel organic compounds with potential applications in various fields. For instance, its derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

properties

IUPAC Name

tert-butyl 4-pyrimidin-4-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)11-4-5-14-10-15-11/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDGVJCIWVOYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594146
Record name tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

CAS RN

221050-89-1
Record name tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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